molecular formula C9H10LiNO4 B2573336 Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate CAS No. 2490418-62-5

Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate

Cat. No. B2573336
CAS RN: 2490418-62-5
M. Wt: 203.12
InChI Key: ZPYGVSCPXAIDKJ-UHFFFAOYSA-M
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Description

“Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate” is a chemical compound with the CAS Number: 2490418-62-5 . It has a molecular weight of 203.12 and is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO4.Li/c1-13-7-3-4-10-6 (5-8 (11)12)9 (7)14-2;/h3-4H,5H2,1-2H3, (H,11,12);/q;+1/p-1 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate” is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The compound is labeled with the GHS07 pictogram, which indicates that it can cause less severe health hazards .

properties

IUPAC Name

lithium;2-(3,4-dimethoxypyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4.Li/c1-13-7-3-4-10-6(5-8(11)12)9(7)14-2;/h3-4H,5H2,1-2H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYGVSCPXAIDKJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=C(C(=NC=C1)CC(=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10LiNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate

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